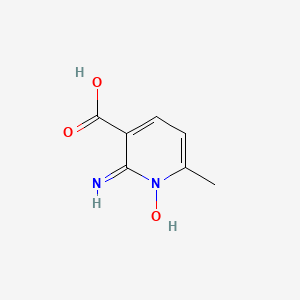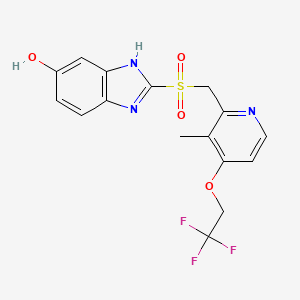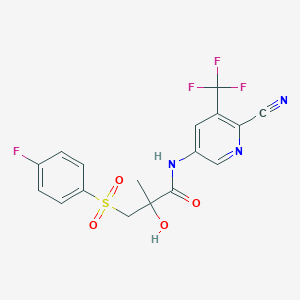![molecular formula C19H17N5 B605058 N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine CAS No. 1125758-85-1](/img/structure/B605058.png)
N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine”, also known as A-804598, is a compound with the empirical formula C19H17N5 and a molecular weight of 315.37 . It is a competitive antagonist of the P2X7 receptor, a ligand-gated ion channel . The P2X7 receptor is involved in several physiological and pathological processes, making A-804598 a potentially useful compound in various biomedical applications .
Physical And Chemical Properties Analysis
“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is a white to beige powder . It is soluble in DMSO, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
P2X7 Receptor Antagonist
A-804598 is a potent and selective competitive antagonist of the purinergic P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel, and A-804598 has shown IC50 values of 9.9, 10.9, and 11 nM for mouse, rat, and human P2X7 receptors respectively . This makes it a valuable tool in studying the role of P2X7 receptors in various biological processes.
Neurological Research
Given its role as a P2X7 receptor antagonist, A-804598 has been used in neurological research. For instance, it has been shown to prevent footshock-induced increases in IL-1β mRNA in the paraventricular nucleus of the rat hypothalamus . This suggests potential applications in studying stress responses and inflammation in the brain.
Immunology & Inflammation
A-804598 has been used in the field of immunology and inflammation due to its ability to inhibit IL-1β release . IL-1β is a pro-inflammatory cytokine, and the ability of A-804598 to inhibit its release suggests potential applications in studying and treating inflammatory conditions.
Drug Development
Due to its potency and selectivity, A-804598 is a valuable tool in drug development. It can serve as a lead compound for the development of new drugs targeting P2X7 receptors . These could potentially be used to treat a variety of conditions, including neurological disorders and inflammatory diseases.
Biochemical Research
A-804598 can also be used in biochemical research, particularly in studies involving ion channels . Its ability to selectively antagonize P2X7 receptors allows researchers to study the role of these receptors in various cellular processes.
Pharmacological Studies
A-804598 can be used in pharmacological studies to understand the role of P2X7 receptors in disease states . Its selectivity and potency make it a useful tool for studying the pharmacological effects of P2X7 receptor antagonism.
Safety and Hazards
“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately calling a poison center or doctor/physician (P301 + P310) .
Eigenschaften
IUPAC Name |
1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCRDPLPKGSME-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












